4-Azido-1,2-dichlorobenzene
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Overview
Description
4-Azido-1,2-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3. It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 1, 2, and 4 positions, respectively.
Mechanism of Action
Target of Action
It’s worth noting that azides and dichlorobenzenes are often used in the synthesis of various organic compounds, suggesting that their targets could be a wide range of organic molecules .
Mode of Action
Dichlorobenzenes, on the other hand, are often used as precursors in the synthesis of agrochemicals, solvents for fullerenes, insecticides, and agents to remove carbon-based contamination from metal .
Biochemical Pathways
Dichlorobenzenes can be biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage .
Pharmacokinetics
They will volatilize rapidly once dissolved and adsorb moderately to organic matter .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Azido-1,2-dichlorobenzene. For instance, its volatility and solubility can affect its distribution in the environment. It’s also worth noting that dichlorobenzenes are persistent in the environment and can bioaccumulate in fish tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1,2-dichlorobenzene typically involves the azidation of 1,2-dichlorobenzene. One common method is the nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azidating agent. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1,2-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, often in the presence of copper catalysts for click chemistry.
Major Products
Substitution: Formation of new carbon-nitrogen bonds.
Reduction: Conversion to amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-1,2-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A precursor in the synthesis of 4-Azido-1,2-dichlorobenzene.
4-Azido-2-nitrobenzamide: Another azido compound with similar reactivity but different functional groups.
1,3-Dichlorobenzene and 1,4-Dichlorobenzene: Isomers of 1,2-dichlorobenzene with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both azido and dichloro substituents, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo cycloaddition reactions makes it particularly valuable in click chemistry and the synthesis of complex molecules .
Properties
IUPAC Name |
4-azido-1,2-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISYALYKJKAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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